molecular formula C6HBrCl2N2S B6183039 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine CAS No. 2428740-14-9

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine

Cat. No. B6183039
CAS RN: 2428740-14-9
M. Wt: 284
InChI Key:
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Description

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine, also known as 7-Bromo-DCTP, is a synthetic compound used in laboratory experiments for various purposes. It is a heterocyclic compound containing both sulfur and nitrogen, and has been used in a variety of biochemical and physiological studies. 7-Bromo-DCTP has many advantages for laboratory experiments, including its low cost, stability in aqueous solutions, and its ability to be used in a variety of applications.

Scientific Research Applications

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has been used in a variety of scientific research applications. It has been used as a fluorescent dye in the detection of DNA, RNA, and proteins. It has also been used as a substrate for the enzymatic synthesis of DNA and RNA. It has been used in the study of gene regulation, as well as in the study of drug metabolism and transport. Additionally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has been used in the study of enzyme kinetics, and in the study of nucleic acid structure and function.

Mechanism of Action

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine is a fluorescent dye that binds to double-stranded DNA and RNA. It is believed to bind to double-stranded DNA and RNA via the formation of hydrogen bonds between the nitrogen and sulfur atoms of the dye and the bases of the nucleic acids. The dye is then excited by light, which causes it to emit a fluorescent signal. This signal can then be used to detect the presence of DNA and RNA.
Biochemical and Physiological Effects
7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has been used in the study of gene regulation, as well as in the study of drug metabolism and transport. It has also been used in the study of enzyme kinetics, and in the study of nucleic acid structure and function. Additionally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has been used in the study of drug-target interactions, and in the study of cell signaling pathways.

Advantages and Limitations for Lab Experiments

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has many advantages for laboratory experiments, including its low cost, stability in aqueous solutions, and its ability to be used in a variety of applications. Additionally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has a high fluorescence quantum yield, which makes it an ideal fluorescent dye for the detection of DNA, RNA, and proteins. However, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine is not as sensitive as other fluorescent dyes, and it is also not as photostable as other dyes.

Future Directions

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine has a wide range of applications, and there are many potential future directions for its use. One potential future direction is the use of 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine in the study of gene regulation. Additionally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine could be used in the study of drug-target interactions, and in the study of cell signaling pathways. Additionally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine could be used in the study of enzyme kinetics, and in the study of nucleic acid structure and function. Finally, 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine could be used in the development of new fluorescent dyes with improved sensitivity and photostability.

Synthesis Methods

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine can be synthesized using two distinct methods. The first method involves the reaction of 2,4-dichlorothiophene-3-carboxaldehyde with bromine in the presence of a base such as sodium hydroxide. This reaction produces a brominated 2,4-dichlorothieno[3,4-d]pyrimidine, which can then be purified using column chromatography. The second method involves the reaction of 7-bromo-2,4-dichlorothiophene-3-carboxaldehyde with sodium hydroxide in the presence of a base such as sodium bicarbonate. This reaction produces a 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine, which can then be purified using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine involves the reaction of 2,4-dichlorothiophenol with 2-bromo-3-chloropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dichlorothiophenol", "2-bromo-3-chloropyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorothiophenol and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-bromo-3-chloropyrimidine to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine" ] }

CAS RN

2428740-14-9

Product Name

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine

Molecular Formula

C6HBrCl2N2S

Molecular Weight

284

Purity

95

Origin of Product

United States

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